N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is a chemical compound with the molecular formula C15H20FN3O and a molecular weight of 277.34 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a piperazine ring, making it a unique and versatile molecule in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with nucleoside transporters .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory effects on nucleoside transporters .
Biochemical Pathways
N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide may affect the salvage pathways for the biosynthesis of nucleotides, as these pathways involve the transport of physiological nucleosides by nucleoside transporters .
Result of Action
Similar compounds have shown to inhibit nucleoside transporters, which could potentially affect the salvage pathways for the biosynthesis of nucleotides .
Action Environment
It’s worth noting that the activity of similar compounds (nucleoside transporters) is increased in an acidic environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide typically involves the reaction of cyclopropylamine with 4-(4-fluorophenyl)piperazine in the presence of an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetic acid, while reduction may produce N-cyclopropyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxyacetamide .
Scientific Research Applications
N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoacetamide
- N-cyclopropyl-2-(4-(4-bromophenyl)piperazin-1-yl)-2-oxoacetamide
- N-cyclopropyl-2-(4-(4-methylphenyl)piperazin-1-yl)-2-oxoacetamide
Uniqueness
N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents on the phenyl ring. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c16-11-1-5-13(6-2-11)18-7-9-19(10-8-18)15(21)14(20)17-12-3-4-12/h1-2,5-6,12H,3-4,7-10H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKRIBWDOUZERD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.